Pyrazolo[1,5-a]pyrimidine derivative 16
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties. These compounds are characterized by a fused ring system that includes both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 16 typically involves the condensation of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles. One common synthetic route includes the reaction of 5-amino-pyrazole with an appropriate aldehyde under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods often employ microwave irradiation or conventional heating to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 16 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to antibacterial and antibiofilm activities . Additionally, the compound can interfere with tubulin polymerization, disrupting the mitotic process in cancer cells and inducing cell death .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 16 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications. Its ability to undergo multiple chemical reactions and its significant photophysical properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31FN6O3 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34) |
InChI Key |
DXRCURBJOZPWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Origin of Product |
United States |
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